molecular formula C27H31N3O7 B10837648 Benafentrine dimaleate

Benafentrine dimaleate

Cat. No.: B10837648
M. Wt: 509.5 g/mol
InChI Key: XCNYBFJTBHKGSZ-OUIAWVFKSA-N
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Description

Benafentrine dimaleate is a pharmacologically active compound with dual mechanisms of action: it acts as a platelet-activating factor receptor (PAFR) antagonist and a phosphodiesterase (PDE) 3/4 inhibitor .

Properties

Molecular Formula

C27H31N3O7

Molecular Weight

509.5 g/mol

IUPAC Name

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C23H27N3O3.C4H4O4/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23;5-3(6)1-2-4(7)8/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,20-;/m0./s1

InChI Key

XCNYBFJTBHKGSZ-OUIAWVFKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Benafentrine dimaleate are not extensively documented in publicly available sources. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benafentrine dimaleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of oxidized derivatives with altered biological activity.

Comparison with Similar Compounds

Key Chemical and Pharmacological Data:

  • Molecular Formula: Not explicitly provided in the evidence, but referenced under the product code T26767 .
  • Molecular Weight : Available via commercial sources (e.g., CymitQuimica lists pricing for 25 mg, 50 mg, and 100 mg quantities) .
  • CAS Number : Included in product databases, though specifics are omitted in the evidence .
  • Mechanistic Targets :
    • PAFR Antagonism : Inhibits platelet aggregation and inflammatory responses mediated by PAF .
    • PDE 3/4 Inhibition : Elevates intracellular cAMP levels, modulating smooth muscle relaxation and immune cell activity .

Comparison with Similar Compounds

The following analysis compares Benafentrine dimaleate with structurally or functionally related dimaleate salts and other organonitrogen compounds.

Table 1: Key Comparative Data

Compound Primary Targets Indications Molecular Formula Key Distinguishing Features References
This compound PAFR, PDE3/4 Inflammation, thrombosis, respiratory diseases Not explicitly provided Dual PAFR antagonism + PDE3/4 inhibition
Afatinib dimaleate EGFR tyrosine kinase Non-small cell lung cancer (NSCLC) C32H33ClFN5O11 Irreversible EGFR inhibitor; approved oncology drug
HTMT dimaleate H1 histamine receptor Research tool for H1 receptor studies Not provided Potent H1 agonist; used in cholangiocyte proliferation studies
Histamine dimaleate H1 histamine receptor Goblet cell secretion studies C10H16N6·2(C4H4O4) Induces calcium signaling in conjunctival cells
Zolantidine dimaleate H2 histamine receptor Opioid interaction studies Not provided Brain-penetrating H2 antagonist; modulates opioid effects
Acetophenazine dimaleate Dopamine D2 receptor Psychotic disorder research C31H37N3O10S Phenothiazine derivative; antipsychotic potential
Glasdegib dimaleate Hedgehog pathway (SMO inhibitor) Acute myeloid leukemia (AML) Not provided Double-salt form with enhanced stability

Mechanistic and Therapeutic Comparisons

Dual vs. Single Targets :

  • This compound’s dual inhibition of PAFR and PDE3/4 is unique among the listed compounds, which predominantly target single pathways (e.g., Afatinib’s EGFR inhibition or HTMT’s H1 agonism). This dual action may offer synergistic benefits in inflammatory diseases .

Histamine Receptor Modulators: HTMT dimaleate and histamine dimaleate are selective H1 agonists, whereas Zolantidine dimaleate is an H2 antagonist.

Oncology Agents :

  • Afatinib dimaleate (EGFR inhibitor) and glasdegib dimaleate (SMO inhibitor) are clinically approved for cancer. Benafentrine’s anti-inflammatory profile contrasts with their proliferative pathway targeting .

Antipsychotics :

  • Acetophenazine dimaleate blocks dopamine D2 receptors, a mechanism absent in Benafentrine. This highlights the diversity of dimaleate salts in crossing the blood-brain barrier for CNS applications .

Research and Clinical Relevance

  • Afatinib dimaleate : Well-characterized in oncology with robust patent coverage and formulation studies .
  • HTMT/Histamine dimaleate : Primarily research tools for studying calcium signaling and receptor dynamics .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying Benafentrine dimaleate and confirming its purity in synthetic batches?

  • Methodological Answer : Use a combination of spectroscopic (e.g., 1H^1H-NMR, 13C^{13}C-NMR) and chromatographic techniques (HPLC with UV detection) to verify structural integrity. Quantify purity via mass spectrometry (MS) and elemental analysis. Cross-validate against the CAS registry (76166-55-7) and molecular formula (C31_{31}H35_{35}N3_3O11_{11}) . For reproducibility, document solvent systems, column specifications, and calibration standards in line with ICH guidelines for analytical validation .

Q. How can researchers validate the dual pharmacological activity of this compound as a PAFR antagonist and PDE 3/4 inhibitor?

  • Methodological Answer :

  • PAFR Antagonism : Conduct competitive binding assays using radiolabeled PAF (e.g., 3H^3H-PAF) in platelet-rich plasma, measuring inhibition of PAF-induced aggregation via turbidimetry .
  • PDE 3/4 Inhibition : Use enzymatic assays with purified PDE isoforms (3A, 4B) and fluorescent cAMP/cGMP analogs. Normalize activity against reference inhibitors (e.g., cilostamide for PDE3, rolipram for PDE4) .
  • Include dose-response curves and IC50_{50} calculations with appropriate statistical validation (e.g., nonlinear regression, p < 0.05 significance threshold) .

Q. What protocols ensure stability assessment of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and quantify using validated methods. Report impurities in compliance with pharmacopeial standards (e.g., USP <1225>). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Q. Which in vitro models are optimal for studying this compound’s anti-inflammatory effects?

  • Methodological Answer :

  • Cell-Based Assays : Use LPS-stimulated macrophages (e.g., RAW 264.7) to measure TNF-α/IL-6 suppression via ELISA .
  • Enzyme Activity : Assess COX-2 inhibition in human recombinant enzyme assays, comparing selectivity against COX-1 .
  • Include positive controls (e.g., dexamethasone) and validate results across ≥3 independent replicates .

Advanced Research Questions

Q. How should researchers address contradictory efficacy data between in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Pharmacokinetic Analysis : Measure bioavailability and tissue distribution in rodent models using LC-MS/MS. Correlate plasma concentrations with in vitro IC50_{50} values .
  • Metabolite Screening : Identify active metabolites via hepatic microsome incubations. Test metabolite activity in secondary assays .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, assessing heterogeneity via I2^2 statistics .

Q. What considerations guide the design of in vivo studies to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Model Selection : Use PAF-induced bronchoconstriction in guinea pigs or LPS-induced acute lung injury in mice for respiratory applications .
  • Dose Optimization : Conduct pilot studies to establish MTD (maximum tolerated dose) and therapeutic index.
  • Endpoint Criteria : Include histopathology, cytokine profiling, and bronchoalveolar lavage fluid analysis .
  • Reference ARRIVE guidelines for ethical reporting and sample size justification .

Q. Which advanced analytical techniques improve quantification of this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) for plasma/brain homogenates.
  • Instrumentation : Employ UPLC-QTOF-MS for high-resolution quantification, with deuterated internal standards (e.g., Benafentrine-d4_4) to correct matrix effects .
  • Validate methods per FDA Bioanalytical Guidance (accuracy: 85–115%, precision: RSD ≤15%) .

Q. How can researchers investigate synergistic effects of this compound with traditional Chinese medicine (TCM) components?

  • Methodological Answer :

  • Experimental Design : Use combination index (CI) analysis via the Chou-Talalay method. Test Benafentrine with TCM herbs containing沉香 (Aquilaria sinensis) or 广枣 (Ziziphus jujuba) .
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify shared pathways (e.g., NF-κB, MAPK).
  • Data Integration : Cross-reference results with TCM databases (e.g., TCMID) to validate herb-compound interactions .

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